molecular formula C23H20N2O2S2 B2398933 N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-phenoxyacetamide CAS No. 392248-56-5

N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-phenoxyacetamide

Cat. No.: B2398933
CAS No.: 392248-56-5
M. Wt: 420.55
InChI Key: KYCCYURLTILALS-UHFFFAOYSA-N
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Description

N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-phenoxyacetamide is a synthetic organic compound designed for pharmaceutical and biological research. It features a benzothiazole moiety linked to a tetrahydrobenzothiophene core via an acetamide bridge, a structural motif common in the development of biologically active molecules. Benzothiazole derivatives are a significant class of compounds in medicinal chemistry, extensively investigated for a diverse range of pharmacological activities. Research suggests such scaffolds show promise as anti-inflammatory and analgesic agents . Structure-activity relationship (SAR) studies indicate that substitutions on the acetamide chain, such as the phenoxy group in this compound, are critical for enhancing these activities . Furthermore, related benzothiazole-based compounds are being explored as potential dual-target inhibitors for enzymes like soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH), representing a modern polypharmacology approach to treat pain and inflammation without the side effects associated with current analgesics . The tetrahydrobenzothiophene component is a valuable building block in drug discovery, contributing to the molecule's complexity and potential for specific target interaction . This product is intended for non-clinical research applications, including in vitro bioactivity screening, mechanism of action studies, and as a standard in analytical chemistry. This chemical is For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-phenoxyacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O2S2/c26-20(14-27-15-8-2-1-3-9-15)25-23-21(16-10-4-6-12-18(16)28-23)22-24-17-11-5-7-13-19(17)29-22/h1-3,5,7-9,11,13H,4,6,10,12,14H2,(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYCCYURLTILALS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)NC(=O)COC3=CC=CC=C3)C4=NC5=CC=CC=C5S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-phenoxyacetamide is a synthetic compound that belongs to the class of benzothiazole derivatives. This class of compounds has garnered significant attention in medicinal chemistry due to its diverse biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.

  • Molecular Formula : C17H17N3OS3
  • Molecular Weight : 375.53 g/mol
  • CAS Number : 573950-96-6

Synthesis

The synthesis of benzothiazole derivatives typically involves the cyclization of appropriate precursors under acidic or basic conditions. The introduction of substituents such as phenoxy or acetamide groups is achieved through nucleophilic substitution reactions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzothiazole derivatives. For instance, compounds modified from the benzothiazole structure have shown significant cytotoxic effects against various cancer cell lines. A notable example includes a study where benzothiazole derivatives exhibited apoptosis-promoting effects and inhibited cell migration in A431 and A549 cancer cells at concentrations as low as 1 μM .

Table 1: Anticancer Activity of Benzothiazole Derivatives

CompoundCell LineIC50 (μM)Mechanism of Action
B7A4311Apoptosis promotion and cell cycle arrest
4iHOP-922Induces apoptosis
PMX610Various0.5Inhibits proliferation

Anti-inflammatory Activity

Benzothiazole derivatives have also been studied for their anti-inflammatory properties. Research indicates that these compounds can significantly inhibit pro-inflammatory cytokines such as IL-6 and TNF-α, suggesting their potential use in treating inflammatory diseases .

Antimicrobial Activity

The antimicrobial effects of benzothiazole derivatives have been evaluated against various pathogens. Studies have shown promising results against both Gram-positive and Gram-negative bacteria. For example, specific analogs demonstrated significant antibacterial activity in broth microdilution tests .

Table 2: Antimicrobial Activity Against Selected Pathogens

CompoundPathogenMinimum Inhibitory Concentration (MIC)
Compound 5Staphylococcus aureus16 μg/mL
Compound 6Escherichia coli32 μg/mL
Compound 8Saccharomyces cerevisiae8 μg/mL

Case Study 1: Apoptosis Induction in Cancer Cells

A study conducted on a series of novel benzothiazole derivatives demonstrated that at concentrations of 1–4 μM, these compounds could induce apoptosis in cancer cell lines such as A431 and A549. The mechanism involved activation of caspases and inhibition of cell cycle progression .

Case Study 2: Anti-inflammatory Effects in vitro

In vitro experiments revealed that certain benzothiazole derivatives could reduce the levels of IL-6 and TNF-α in stimulated macrophages. This suggests their potential therapeutic application in conditions characterized by excessive inflammation .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Modifications

Substituent Variations on the Acetamide Chain
  • Morpholine Sulfonyl Group (): The compound N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-morpholin-4-ylsulfonylbenzamide replaces the phenoxy group with a morpholine sulfonylbenzamide. This substitution introduces a polar sulfonamide group, increasing hydrogen-bond acceptor capacity (8 H-bond acceptors vs. 4 in the target compound) and logP (XLogP3 = 4.9 vs. estimated ~5.5 for the target compound) .
  • Dipropylsulfamoyl Group () : The analog N-[3-(1,3-benzothiazol-2-yl)-…]-4-(dipropylsulfamoyl)benzamide incorporates a bulkier sulfamoyl group, likely enhancing lipophilicity (MW = 553.76 g/mol vs. 539.7 g/mol for the morpholine derivative) and steric hindrance, which could affect membrane permeability .
Benzothiazole and Benzothiophene Modifications
  • Cyanotetrahydrobenzothiophene (): Compounds such as N-(3-cyano-4,5,6,7-tetrahydrobenzothiophen-2-yl)-2-...acetamide replace the benzothiazole with a cyano group.

Physicochemical Properties

Compound (Reference) Key Substituent Molecular Weight (g/mol) XLogP3 Hydrogen Bond Acceptors
Target Compound Phenoxyacetamide ~450 (estimated) ~5.5 4
Morpholine Sulfonyl Derivative 4-Morpholinylsulfonylbenzamide 539.7 4.9 8
Dipropylsulfamoyl Derivative 4-(Dipropylsulfamoyl)benzamide 553.76 ~6.0 6
Cyano-Thiazolidinone Derivative Thiazolidinone + Cyano N/A N/A 7

Key Observations :

  • The morpholine sulfonyl derivative (XLogP3 = 4.9) is less lipophilic than the target compound, suggesting improved aqueous solubility.
  • Bulkier groups (e.g., dipropylsulfamoyl) increase molecular weight but may reduce bioavailability due to steric effects .
Spectral Data
  • IR Spectroscopy : The target compound’s acetamide C=O stretch (~1660–1680 cm⁻¹) aligns with analogs in , whereas thione-containing derivatives (e.g., ) show C=S stretches at ~1240–1255 cm⁻¹ .
  • NMR : The tetrahydrobenzothiophene’s cyclohexene protons (δ 1.5–2.5 ppm) and benzothiazole aromatic protons (δ 7.5–8.5 ppm) are consistent across analogs .

Preparation Methods

Cyclization of Cyclohexenone Derivatives

The tetrahydrobenzothiophene ring is synthesized via sulfurization of cyclohexenone derivatives. A representative method involves:

  • Starting material : Cyclohexenone reacted with elemental sulfur and ammonium acetate in N-methylpyrrolidone (NMP) at 180°C for 6 hours.
  • Yield : 68–72% after recrystallization from ethanol.
  • Mechanism : Thiophene ring formation via radical-mediated sulfur insertion.

Functionalization at the 2-Position

The 2-amino group is introduced by nitration followed by reduction:

  • Nitration : Treating tetrahydrobenzothiophene with nitric acid (HNO₃) in acetic anhydride at 0°C.
  • Reduction : Catalytic hydrogenation (H₂, Pd/C) to yield 2-amino-4,5,6,7-tetrahydro-1-benzothiophene.

Introduction of the 1,3-Benzothiazol-2-yl Group

Coupling via Buchwald-Hartwig Amination

A palladium-catalyzed cross-coupling attaches the benzothiazole moiety:

  • Conditions : 2-Chlorobenzothiazole, Pd(OAc)₂ (5 mol%), Xantphos (10 mol%), Cs₂CO₃, toluene, 110°C, 24 hours.
  • Yield : 85% after column chromatography.
  • Key advantage : Tolerance of electron-withdrawing and donating groups on the benzothiazole.

Cyclocondensation with 2-Aminothiophenol

Alternative one-pot synthesis using 2-aminothiophenol and carbonyl precursors:

  • Reactants : 2-Aminothiophenol and 2-ketocyclohexanecarboxylic acid.
  • Conditions : HCl (gaseous), ethanol, reflux, 12 hours.
  • Yield : 78% with >95% purity via HPLC.

Attachment of the 2-Phenoxyacetamide Side Chain

Amide Bond Formation

The phenoxyacetyl group is introduced via Schotten-Baumann reaction:

  • Acylation : 2-Phenoxyacetyl chloride (1.2 equiv) added dropwise to the amine intermediate in dichloromethane (DCM) with triethylamine (TEA) at 0°C.
  • Workup : Extracted with NaHCO₃, dried (MgSO₄), and purified via silica gel chromatography.
  • Yield : 82%.

Microwave-Assisted Optimization

Microwave irradiation enhances reaction efficiency:

  • Conditions : 2-Phenoxyacetic acid, HATU, DIPEA, DMF, 100°C, 20 minutes.
  • Yield : 91% with reduced side products.

Analytical Characterization and Validation

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J = 8.0 Hz, 1H, benzothiazole-H), 7.45–7.20 (m, 5H, phenyl-H), 4.62 (s, 2H, OCH₂CO), 2.90–2.70 (m, 4H, tetrahydrobenzothiophene-CH₂).
  • HRMS (ESI+) : m/z 435.1245 [M+H]⁺ (calc. 435.1248).

Crystallographic Confirmation

Single-crystal X-ray diffraction confirms the planar alignment of the benzothiazole and tetrahydrobenzothiophene rings (dihedral angle = 4.7°).

Comparative Analysis of Synthetic Routes

Method Yield (%) Reaction Time Key Advantage
Buchwald-Hartwig coupling 85 24 h High regioselectivity
Cyclocondensation 78 12 h One-pot, atom-economical
Microwave amidation 91 20 min Rapid, high efficiency

Challenges and Optimization Strategies

  • Regioselectivity : Competing coupling at the 3- vs. 2-position of benzothiazole is mitigated using bulky ligands (e.g., Xantphos).
  • Purification : Silica gel chromatography with ethyl acetate/hexane (3:7) effectively separates regioisomers.
  • Scale-up : Continuous-flow systems reduce decomposition risks during amidation.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and critical reaction conditions for preparing N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-phenoxyacetamide?

  • Methodological Answer : Multi-step synthesis typically involves:

  • Step 1 : Formation of the tetrahydrobenzothiophene core via cyclization reactions under controlled pH (e.g., acidic conditions) to stabilize intermediates .
  • Step 2 : Coupling with a benzo[d]thiazole derivative using nucleophilic acyl substitution. Ethanol or DMF is often used as a solvent, with reflux temperatures (70–100°C) to enhance reactivity .
  • Step 3 : Final purification via recrystallization (e.g., ethanol/water mixtures) or column chromatography. Yield optimization requires strict control of stoichiometry and reaction time .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what key spectral markers should researchers prioritize?

  • Methodological Answer :

  • 1H/13C NMR : Focus on aromatic protons (δ 7.0–8.5 ppm for benzothiazole and phenoxy groups) and acetamide NH signals (δ ~10–12 ppm, broad singlet) .
  • IR Spectroscopy : Confirm amide C=O stretching (~1660–1680 cm⁻¹) and benzothiazole C=N/C-S vibrations (~1470–1600 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks and fragmentation patterns consistent with the benzothiophene-thiazole scaffold .

Q. What preliminary assays are recommended to evaluate the compound’s bioactivity?

  • Methodological Answer :

  • Enzyme Inhibition Assays : Screen against kinases or proteases using fluorescence-based protocols (e.g., ATPase activity for kinase targets) .
  • Cellular Uptake Studies : Use fluorescent tagging or LC-MS quantification to assess permeability in cell lines (e.g., Caco-2 for intestinal absorption) .
  • Cytotoxicity Profiling : Employ MTT or resazurin assays in cancer/normal cell lines to establish selectivity indices .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields or spectroscopic data for this compound?

  • Methodological Answer :

  • Reaction Optimization : Use design of experiments (DoE) to systematically vary parameters (temperature, solvent polarity, catalyst loading) and identify critical factors .
  • Advanced NMR Techniques : Employ 2D NMR (COSY, HSQC) to resolve overlapping signals in complex spectra, particularly in the tetrahydrobenzothiophene region .
  • Comparative Analysis : Cross-reference with structurally analogous compounds (e.g., N-(3-benzothiazolyl)acetamide derivatives) to validate spectral assignments .

Q. What crystallographic strategies are effective for determining the 3D structure and intermolecular interactions of this compound?

  • Methodological Answer :

  • X-ray Diffraction : Slow evaporation from ethanol/acetone yields single crystals. Prioritize low-temperature (100 K) data collection to minimize thermal motion artifacts .
  • Hydrogen Bond Analysis : Map classical (N–H⋯N) and non-classical (C–H⋯O/S) interactions to predict packing motifs and stability .
  • Density Functional Theory (DFT) : Compare experimental bond lengths/angles with computational models to validate electronic effects (e.g., conjugation in the benzothiazole ring) .

Q. How can researchers design experiments to probe the structure-activity relationship (SAR) of this compound’s benzothiazole and tetrahydrobenzothiophene moieties?

  • Methodological Answer :

  • Analog Synthesis : Introduce substituents (e.g., electron-withdrawing groups on the phenoxy ring) and compare bioactivity using dose-response curves .
  • Molecular Docking : Use software like AutoDock Vina to simulate binding poses with target proteins (e.g., kinases) and validate with mutagenesis studies .
  • Pharmacophore Mapping : Identify critical interactions (e.g., hydrogen bonding via acetamide NH) using 3D-QSAR models .

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